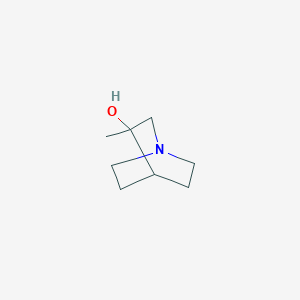

3-甲基奎宁环-3-醇

描述

Synthesis Analysis

A sensitive and specific high-performance liquid chromatography (HPLC) method for the separation and quantification of 3- (S)-quinuclidinol in 3- ®-quinuclidinol, precursor for active pharmaceutical ingredients (solifenacin, revatropate and talsaclidine), has been developed and validated by precolumn derivatization .Molecular Structure Analysis

The molecular structure of 3-Methylquinuclidin-3-ol can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The activity of 3-Methylquinuclidin-3-ol in chemical reactions can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methylquinuclidin-3-ol can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

离子淌度质谱法在寡糖分析中的应用

- Huang 等人(2013 年)进行的研究展示了使用 3-氨基喹啉 (3-AQ) 作为标记剂的快速行波离子淌度质谱法 (TWIMS-MS) 方法的应用。该方法成功地区分了混合物中的异构低聚半乳糖醛酸,阐明了复杂碳水化合物的化学结构(Huang 等,2013 年)。

寡核苷酸合成副产物的表征

- 唐等人(2017 年)的工作重点是表征 DNA 合成的副产物,特别是含有 1-甲基腺嘌呤和 3-甲基胞嘧啶的寡核苷酸。他们强调了识别副产物的挑战,尤其是那些与目标产物具有相似分子量的副产物,并利用高分辨率质谱和其他技术进行精确表征(Tang 等,2017 年)。

奎宁环-3-醇衍生物的对映异构体与胆碱酯酶的相互作用

- Bosak 等人(2005 年)合成了奎宁环-3-醇及其衍生物的 (R)- 和 (S)- 对映异构体,以研究人红细胞乙酰胆碱酯酶和血浆丁酰胆碱酯酶的立体选择性。这些化合物被测试为底物和/或抑制剂,揭示了这些胆碱酯酶对奎宁环-3-醇衍生物的立体选择性(Bosak 等,2005 年)。

奎宁环酮衍生物的合成和评估作为抗增殖剂

- Soni 等人(2015 年)提出了一项研究,合成了一系列新的奎宁环酮衍生物,设计为潜在的抗癌剂。他们对这些化合物进行了全面的表征和抗癌活性筛选,揭示了一些合成类似物具有有效的抗癌活性(Soni 等,2015 年)。

安全和危害

作用机制

Target of Action

It is known that 3-quinuclidinol, a related compound, is used as a chiral building block for many antimuscarinic agents . Antimuscarinic agents primarily target muscarinic acetylcholine receptors, which are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells .

Mode of Action

Antimuscarinic agents typically work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the parasympathetic nervous system .

Biochemical Pathways

Antimuscarinic agents, for which 3-quinuclidinol is a building block, are known to affect various physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Result of Action

Based on its potential role as a building block for antimuscarinic agents, it may contribute to the inhibition of the parasympathetic nervous system, which could have various downstream effects depending on the specific context .

生化分析

Biochemical Properties

3-Methylquinuclidin-3-ol plays a significant role in biochemical reactions, particularly as a chiral building block for various pharmaceuticals. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cholinergic receptor ligands and anesthetics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 3-Methylquinuclidin-3-ol to its target molecules.

Cellular Effects

The effects of 3-Methylquinuclidin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylquinuclidin-3-ol has been shown to affect the structure and function of microtubules during cell division . This modulation can lead to changes in cell cycle progression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-Methylquinuclidin-3-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used as a catalyst in various chemical reactions, indicating its potential to modulate enzyme activity . Additionally, 3-Methylquinuclidin-3-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methylquinuclidin-3-ol over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that 3-Methylquinuclidin-3-ol can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 3-Methylquinuclidin-3-ol vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects are crucial for determining the safe and effective use of 3-Methylquinuclidin-3-ol in therapeutic applications.

Metabolic Pathways

3-Methylquinuclidin-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Methylquinuclidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport of 3-Methylquinuclidin-3-ol is crucial for its biological activity and therapeutic potential.

Subcellular Localization

3-Methylquinuclidin-3-ol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles

属性

IUPAC Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWKLMGEIQEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

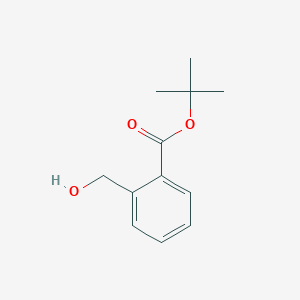

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

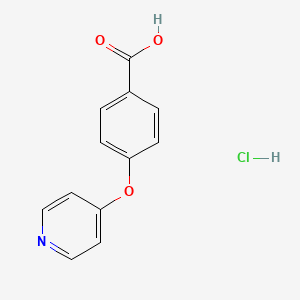

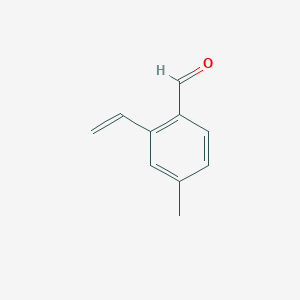

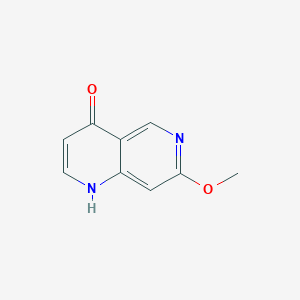

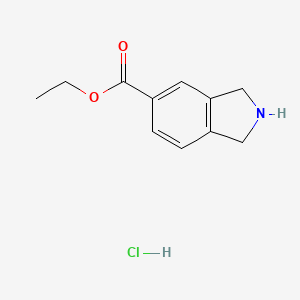

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)

![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)